molecular formula C8H10OS B1324929 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol CAS No. 41301-23-9

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol

Cat. No.: B1324929
CAS No.: 41301-23-9
M. Wt: 154.23 g/mol
InChI Key: MOARKVWJFPIWFD-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol is a chemical compound with the molecular formula C8H10OS and a molecular weight of 154.23 g/mol . This compound is primarily used in research settings and is known for its unique structural properties, which include a cyclopenta[b]thiophene ring system.

Chemical Reactions Analysis

5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol undergoes various chemical reactions, including:

Scientific Research Applications

5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of thiophene derivatives.

    Biology: Research into its biological activity and potential therapeutic uses is ongoing.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It serves as an intermediate in the production of various chemical products

Mechanism of Action

The mechanism of action of 5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

5,6-Dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol can be compared with similar compounds such as:

Properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c9-5-7-4-6-2-1-3-8(6)10-7/h4,9H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOARKVWJFPIWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid (commercially available: Matrix Chemicals) (0.5 g, 2.97 mmol) was suspended in dry diethyl ether (16 ml) and treated dropwise with a solution of lithium aluminium hydride (1.0 M solution in diethyl ether, 4.0 ml, 4.0 mol). The mixture was heated to reflux for 3 h and then cooled, treated dropwise with water (1.0 ml), then 1M HCl to dissolve the precipitated white solid. The product was extracted into diethyl ether (3×10 ml), dried over anhydrous magnesium sulphate and evaporated to afford 5,6-dihydro-4H-cyclopenta[b]thien-2-ylmethanol as a white solid (420 mg). This was dissolved in dichloromethane (60 ml) and treated with manganese dioxide (2.0 g). After stirring at room temperature overnight, the mixture was filtered through Kieselguhr and the solvent evaporated to afford the title compound as a yellow oil, (0.295 g, 64%).
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